molecular formula C7H9BrO B8589658 (2-Bromo-cyclopent-2-enyl)-acetaldehyde

(2-Bromo-cyclopent-2-enyl)-acetaldehyde

Cat. No.: B8589658
M. Wt: 189.05 g/mol
InChI Key: KJAHGBFQWVSPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromo-cyclopent-2-enyl)-acetaldehyde is a brominated acetaldehyde derivative featuring a cyclopentene ring substituted with a bromine atom at the 2-position and an aldehyde functional group. While direct studies on this compound are absent in the provided evidence, its structural analogs—such as brominated phenyl- and pyridyl-acetaldehydes—suggest it may serve as a versatile intermediate in organic synthesis, particularly in pharmaceutical or agrochemical applications. The cyclopentene ring introduces strain due to its non-aromatic, unsaturated structure, which could enhance reactivity in ring-opening or cycloaddition reactions .

Properties

Molecular Formula

C7H9BrO

Molecular Weight

189.05 g/mol

IUPAC Name

2-(2-bromocyclopent-2-en-1-yl)acetaldehyde

InChI

InChI=1S/C7H9BrO/c8-7-3-1-2-6(7)4-5-9/h3,5-6H,1-2,4H2

InChI Key

KJAHGBFQWVSPTH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=C1)Br)CC=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Cyclopentene vs. Aromatic Rings : The cyclopentene ring in the target compound lacks aromatic stabilization, making it more reactive toward ring-opening or strain-relief reactions compared to the aromatic analogs .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 2-(2-Bromo-6-nitrophenyl)acetaldehyde) increase the electrophilicity of the aldehyde, favoring nucleophilic additions. Conversely, electron-donating methoxy groups in 2-(2-Bromo-4,5-dimethoxyphenyl)acetaldehyde may reduce reactivity at the aldehyde but stabilize intermediates .
  • Polarity and Solubility: The pyridine derivative (C₇H₆BrNO) is likely more polar due to its nitrogen atom, enhancing solubility in polar solvents like ethanol or DMSO, whereas the cyclopentene analog may exhibit lower water solubility .

Bromine Reactivity

  • Aromatic Bromides : In 2-(5-Bromopyridin-2-yl)acetaldehyde and 2-(2-Bromo-6-nitrophenyl)acetaldehyde, the bromine atom is positioned on aromatic rings, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl structures .
  • Cyclopentene Bromide : The bromine on the strained cyclopentene ring may undergo elimination to form cyclopentadiene or nucleophilic substitution (e.g., SN2) due to reduced steric hindrance compared to aromatic analogs .

Aldehyde Reactivity

  • Electrophilicity : The nitro group in 2-(2-Bromo-6-nitrophenyl)acetaldehyde enhances the aldehyde's electrophilicity, making it more reactive toward Grignard reagents or hydride reductions compared to the methoxy-substituted analog .

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) studies on chloro-phenylacetaldehyde isomers (e.g., 2-chloro-2-phenylacetaldehyde) reveal that substituent position significantly impacts retention times despite similar boiling points . By analogy, this compound may exhibit distinct GC-MS behavior compared to aromatic brominated analogs due to differences in polarity and ring strain.

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